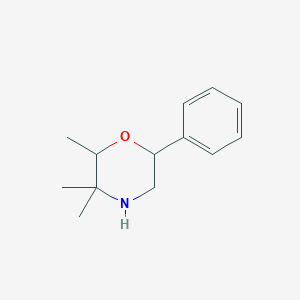
2,3,3-Trimethyl-6-phenylmorpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,3-Trimethyl-6-phenylmorpholine is a chemical compound with the molecular formula C₁₃H₁₉NO. It belongs to the class of morpholine derivatives, which are known for their diverse applications in various fields, including pharmaceuticals and organic synthesis. This compound is characterized by a morpholine ring substituted with three methyl groups and a phenyl group, making it a unique structure with specific chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,3-Trimethyl-6-phenylmorpholine typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the cyclization of N-phenyl-2,3,3-trimethylpropan-1-amine with formaldehyde in the presence of an acid catalyst. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on the desired purity and yield. Advanced techniques such as catalytic hydrogenation and high-pressure reactors are often employed to optimize the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 2,3,3-Trimethyl-6-phenylmorpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide; acidic or basic medium.
Reduction: Hydrogen gas, palladium catalyst; room temperature or elevated temperatures.
Substitution: Halogens, alkylating agents; solvents like dichloromethane or ethanol.
Major Products Formed:
Oxidation: Formation of oxides and ketones.
Reduction: Formation of reduced morpholine derivatives.
Substitution: Formation of halogenated or alkylated morpholine derivatives.
Applications De Recherche Scientifique
2,3,3-Trimethyl-6-phenylmorpholine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2,3,3-Trimethyl-6-phenylmorpholine involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes involved in cellular processes, such as kinases and proteases. The compound’s effects are mediated through binding to these enzymes, leading to alterations in cellular signaling and function .
Comparaison Avec Des Composés Similaires
- 2-Phenylmorpholine
- 2-Phenyl-3-methylmorpholine (Phenmetrazine)
- 2-Phenyl-3,4-dimethylmorpholine (Phendimetrazine)
- 2-Phenyl-5-methylmorpholine (Isophenmetrazine)
- 2-Phenyl-3-ethylmorpholine (Phenetrazine)
Comparison: 2,3,3-Trimethyl-6-phenylmorpholine is unique due to its specific substitution pattern on the morpholine ring, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C13H19NO |
|---|---|
Poids moléculaire |
205.30 g/mol |
Nom IUPAC |
2,3,3-trimethyl-6-phenylmorpholine |
InChI |
InChI=1S/C13H19NO/c1-10-13(2,3)14-9-12(15-10)11-7-5-4-6-8-11/h4-8,10,12,14H,9H2,1-3H3 |
Clé InChI |
NVJGMLHJGFIUHC-UHFFFAOYSA-N |
SMILES canonique |
CC1C(NCC(O1)C2=CC=CC=C2)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Trans-Tert-Butylhexahydro-2H-Pyrido[4,3-B][1,4]Oxazine-6(7H)-Carboxylate](/img/structure/B13064876.png)
![Pyrazolo[1,5-a]pyridin-6-ylmethanol](/img/structure/B13064882.png)

![5-Bromo-1-[(tert-butoxy)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13064893.png)
![5-Bromooxazolo[4,5-b]pyridin-2-amine](/img/structure/B13064894.png)
![3-(1,1-Dimethylpropyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B13064900.png)
![3-[1-(2,4-dinitrophenyl)imidazol-4-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B13064911.png)
![Tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B13064915.png)





